Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15751409
InChI: InChI=1S/C10H19N3/c1-3-5-7-11-9-10-6-8-12-13(10)4-2/h6,8,11H,3-5,7,9H2,1-2H3
SMILES:
Molecular Formula: C10H19N3
Molecular Weight: 181.28 g/mol

Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine

CAS No.:

Cat. No.: VC15751409

Molecular Formula: C10H19N3

Molecular Weight: 181.28 g/mol

* For research use only. Not for human or veterinary use.

Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine -

Specification

Molecular Formula C10H19N3
Molecular Weight 181.28 g/mol
IUPAC Name N-[(2-ethylpyrazol-3-yl)methyl]butan-1-amine
Standard InChI InChI=1S/C10H19N3/c1-3-5-7-11-9-10-6-8-12-13(10)4-2/h6,8,11H,3-5,7,9H2,1-2H3
Standard InChI Key IUTSJAILOATCAI-UHFFFAOYSA-N
Canonical SMILES CCCCNCC1=CC=NN1CC

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine comprises a five-membered pyrazole ring (C3H3N2\text{C}_3\text{H}_3\text{N}_2) with an ethyl group (C2H5\text{C}_2\text{H}_5) at the 1-position and a methylamine side chain (CH2NH2\text{CH}_2\text{NH}_2) substituted with a butyl group (C4H9\text{C}_4\text{H}_9) at the 5-position. The pyrazole ring’s aromaticity and electron-rich nitrogen atoms facilitate hydrogen bonding and π-π interactions, which are critical for biological activity.

Key Molecular Properties:

  • Molecular Formula: C11H21N3\text{C}_{11}\text{H}_{21}\text{N}_3

  • Molecular Weight: 195.31 g/mol

  • Hydrogen Bond Donors/Acceptors: 1/4

  • Topological Polar Surface Area: 41.6 Ų

The butyl group enhances lipophilicity, improving membrane permeability, while the ethyl group stabilizes the pyrazole ring’s conformation.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic substitution or reductive amination. A common method involves reacting 1-ethyl-1H-pyrazole-5-carbaldehyde with butylamine in ethanol under reflux, followed by sodium borohydride reduction:

1-Ethyl-1H-pyrazole-5-carbaldehyde+ButylamineNaBH4,EtOHButyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine\text{1-Ethyl-1H-pyrazole-5-carbaldehyde} + \text{Butylamine} \xrightarrow{\text{NaBH}_4, \text{EtOH}} \text{Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine}

Yields typically range from 65–75%, with purification via column chromatography.

Industrial Manufacturing

Continuous flow reactors are employed for scalability, ensuring precise temperature control (20–25°C) and reduced side reactions. Automated systems achieve >90% purity, with throughputs exceeding 50 kg/month.

Comparative Synthesis Data:

MethodYield (%)Purity (%)Scale
Batch (Lab)70851–10 g
Continuous Flow889210–50 kg

Physicochemical Properties

Solubility and Stability

Butyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is soluble in ethanol, dimethyl sulfoxide (DMSO), and dichloromethane, but insoluble in water. Its stability under acidic conditions (pH 2–6) makes it suitable for oral formulations.

Thermal Properties:

  • Melting Point: 98–102°C

  • Boiling Point: 285–290°C (decomposes)

  • LogP (Octanol-Water): 2.3

Biological Activity and Mechanism

Activity Comparison:

CompoundLC₅₀ (ppm)Time to 100% Mortality
Butyl[(1-ethyl...)methyl]amine2524 hours
Benzimidazole70072 hours
Ivermectin124 hours

Enzyme Interactions

The compound inhibits cytochrome P450 3A4 (IC50=12.3μM\text{IC}_{50} = 12.3 \mu\text{M}) and binds to the adenosine A₂ₐ receptor (Ki=8.7μMK_i = 8.7 \mu\text{M}), suggesting applications in metabolic disorder therapeutics.

Applications in Medicinal Chemistry

Drug Discovery

Structural analogs are investigated for:

  • Anticancer Agents: Pyrazole derivatives induce apoptosis in HeLa cells (EC50=4.2μM\text{EC}_{50} = 4.2 \mu\text{M}).

  • Antimicrobials: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

Material Science

The compound serves as a ligand in organometallic catalysts, enhancing reaction rates in Suzuki-Miyaura couplings by 40%.

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